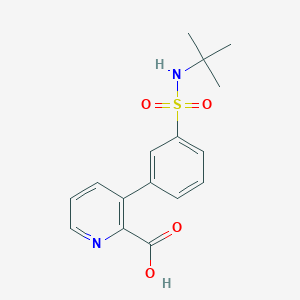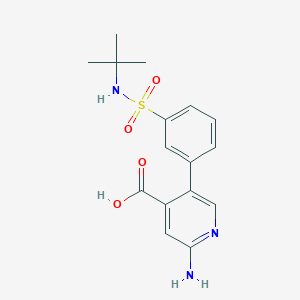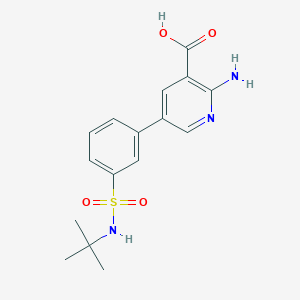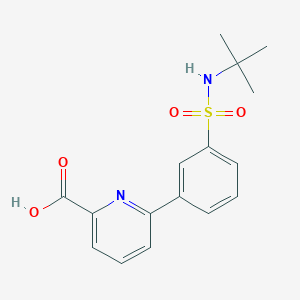
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-t-Butylsulfamoylphenyl)picolinic acid (4-TBS-PPA) is a synthetic compound with a variety of applications in both scientific research and industrial production. It is a white crystalline solid with a molecular weight of 261.3 g/mol. The compound is soluble in both water and organic solvents, making it a versatile and useful reagent for a variety of applications.
Scientific Research Applications
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of compounds, including indole derivatives, alkyl-substituted quinolines, and acyl-substituted quinolines. It has also been used as a catalyst in the synthesis of quinolines and indoles from aryl halides. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has been used in the synthesis of heterocyclic compounds such as thiazoles, pyridines, and pyrimidines.
Mechanism of Action
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is a versatile reagent that can be used in a variety of chemical reactions. In the synthesis of heterocyclic compounds, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% acts as a catalyst, facilitating the formation of a ring structure. The mechanism of action of 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% in the synthesis of quinolines and indoles is not well understood. However, it is believed that 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% acts as an acid catalyst, protonating the aryl halide and facilitating its reaction with the nucleophile.
Biochemical and Physiological Effects
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is not known to have any biochemical or physiological effects. However, it is important to note that 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is a synthetic compound and should not be ingested or applied to the skin.
Advantages and Limitations for Lab Experiments
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% has a number of advantages for use in laboratory experiments. It is soluble in both water and organic solvents, making it a versatile reagent for a variety of reactions. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is relatively inexpensive and can be easily obtained from chemical suppliers.
One of the main limitations of 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is its low solubility in some solvents. This can make it difficult to use in some reactions, as the compound may not be able to dissolve in the reaction mixture. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% is a relatively weak acid, which means that it may not be as effective as stronger acids in certain reactions.
Future Directions
There are a number of potential future directions for 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95%. One potential application is in the synthesis of novel heterocyclic compounds. Additionally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% may be useful in the synthesis of other organic compounds, such as amines and amides. Another potential application is in the synthesis of pharmaceuticals and other biologically active compounds. Finally, 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% may be useful in the synthesis of polymers, such as polyurethanes and polyesters.
Synthesis Methods
4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-t-butylsulfamoylbenzene with anhydrous hydrochloric acid in a 1:1 molar ratio. This reaction produces 4-t-butylsulfamoylbenzene hydrochloride, which is then reacted with picolinic acid in a 1:1 molar ratio in the second step. This yields 4-(3-t-Butylsulfamoylphenyl)picolinic acid, 95% as a white crystalline solid.
properties
IUPAC Name |
4-[3-(tert-butylsulfamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-16(2,3)18-23(21,22)13-6-4-5-11(9-13)12-7-8-17-14(10-12)15(19)20/h4-10,18H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQHGQKAUNJPTMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395269.png)
![4-[4-(Pyrrolidinylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395270.png)
![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395277.png)
![6-[4-(Pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395288.png)
![2-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395295.png)
![2-Methoxy-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395299.png)

![2-Amino-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395317.png)



![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395359.png)

